3-(Cyclopropylmethoxy)phenol
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Overview
Description
3-(Cyclopropylmethoxy)phenol is a phenolic compound with the molecular formula C10H12O2. It is characterized by the presence of a cyclopropylmethoxy group attached to the phenol ring.
Scientific Research Applications
3-(Cyclopropylmethoxy)phenol has diverse applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)phenol is the glucose uptake process in cells . It has been shown to have potent inhibitory activity against cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting the uptake of glucose by cells . This results in a decrease in the energy supply to the cells, particularly cancer cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
It is known that the compound interferes with glucose metabolism, a crucial pathway for energy production in cells . The downstream effects of this interference could include a decrease in ATP production, leading to cell death .
Pharmacokinetics
The compound’s octanol-water partition coefficient (logp) of 18 suggests it may have good oral absorption and the ability to cross lipid barriers .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in glucose uptake by cells, leading to a decrease in energy supply and potentially causing cell death . In addition, the compound has been shown to have weight reduction properties in mice, suggesting it may affect metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .
Safety and Hazards
Phenols, including 3-(Cyclopropylmethoxy)phenol, are toxic if swallowed, in contact with skin, or if inhaled . They cause severe skin burns and eye damage, and are suspected of causing genetic defects . They may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure .
Future Directions
Phenolic compounds, including 3-(Cyclopropylmethoxy)phenol, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Synthetic routes such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation may increase the antimicrobial activity of compounds and reduce minimal concentrations needed .
Biochemical Analysis
Biochemical Properties
3-(Cyclopropylmethoxy)phenol inhibits the uptake of glucose by cells This interaction with glucose transporters in the cell membrane can affect various biochemical reactions, particularly those involved in energy metabolism
Cellular Effects
The inhibition of glucose uptake by this compound can have profound effects on cell function. It can influence cell signaling pathways related to glucose metabolism, affect gene expression related to energy production, and disrupt cellular metabolism by reducing the availability of glucose for glycolysis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with glucose transporters on the cell membrane. By binding to these transporters, it prevents the entry of glucose into the cell. This can lead to changes in gene expression, enzyme activity, and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its lipophilic nature, as indicated by its logP value . It may interact with various transporters or binding proteins, affecting its localization or accumulation within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)phenol typically involves the reaction of cyclopropylmethanol with phenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclopropylmethanol is reacted with phenol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium permanganate, and Fremy’s salt are commonly used oxidizing agents.
Reduction: Sodium borohydride and tin(II) chloride are typical reducing agents.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Cyclopropylmethanol: A compound with a cyclopropyl group attached to a methanol molecule.
Methoxyphenol: Compounds with a methoxy group attached to the phenol ring.
Uniqueness: 3-(Cyclopropylmethoxy)phenol is unique due to the presence of both a cyclopropylmethoxy group and a phenolic hydroxyl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQYPQNJNKPRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.